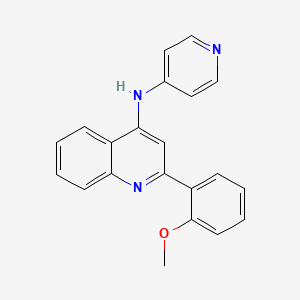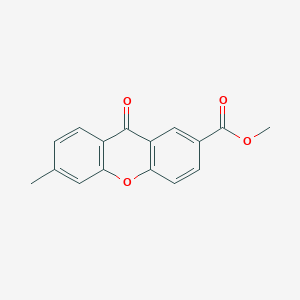
Methyl 6-methyl-9-oxoxanthene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-9-oxoxanthene-2-carboxylate: is a xanthene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. Xanthene derivatives are characterized by their tricyclic structure, which includes two benzene rings fused to a central pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-9-oxoxanthene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with xanthene or its derivatives as the starting material.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as nitration, halogenation, and oxidation.
Carboxylation: The carboxylate group at the 2nd position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-methyl-9-oxoxanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted xanthene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and dyes. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infections. Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 6-methyl-9-oxoxanthene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate: Similar structure with hydroxyl groups at positions 3 and 8.
2-Hydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Similar structure with a methoxy group at position 8.
2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester: Similar structure with hydroxyl groups at positions 2 and 8.
Uniqueness: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H12O4 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
methyl 6-methyl-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-9-3-5-11-14(7-9)20-13-6-4-10(16(18)19-2)8-12(13)15(11)17/h3-8H,1-2H3 |
Clave InChI |
ADNFABHEIUKMFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

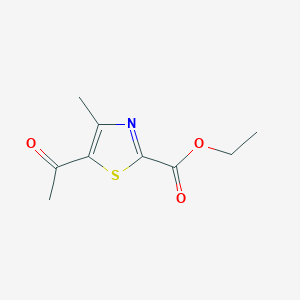
![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
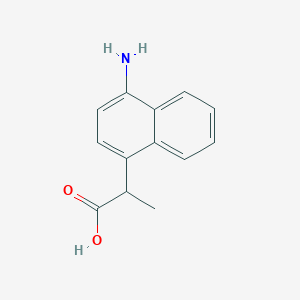
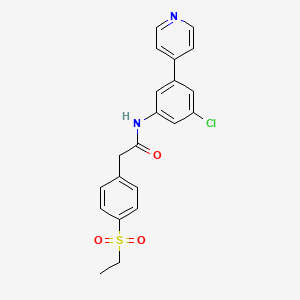
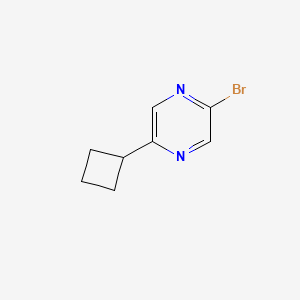
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)
![4-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)oxy]benzonitrile](/img/structure/B15357739.png)
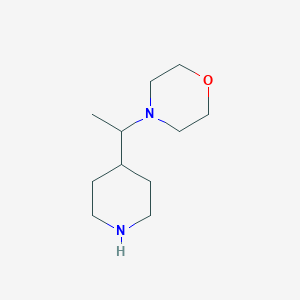
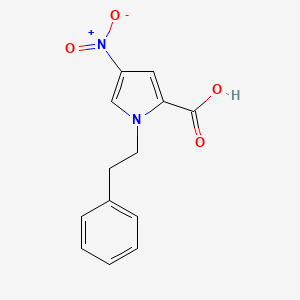
![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)

